molecular formula C19H21NO3 B12637300 N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide CAS No. 920317-82-4

N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide

Cat. No.: B12637300
CAS No.: 920317-82-4
M. Wt: 311.4 g/mol
InChI Key: BZHIFCBOSAEOKV-UHFFFAOYSA-N
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Description

N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry research. This compound features a chalcone-like backbone, a structural motif prevalent in the flavonoid family and known for a wide spectrum of biological activities . Researchers are particularly interested in such structures for their potential as versatile scaffolds in the design and development of novel pharmaceutical compounds . The core structure of this compound, characterized by its unsaturated carbonyl system and methoxyphenyl substituents, is analogous to other investigated chalcone and phenoxy acetamide derivatives. These analogs have demonstrated various pharmacological properties in scientific studies, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities . Consequently, this chemical serves as a valuable intermediate for synthesizing more complex molecules and as a probe for studying structure-activity relationships (SAR) in bio-assays. Its mechanism of action is likely highly dependent on the specific biological target under investigation, a common trait for privileged structures in drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920317-82-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-[3,3-bis(3-methoxyphenyl)prop-2-enyl]acetamide

InChI

InChI=1S/C19H21NO3/c1-14(21)20-11-10-19(15-6-4-8-17(12-15)22-2)16-7-5-9-18(13-16)23-3/h4-10,12-13H,11H2,1-3H3,(H,20,21)

InChI Key

BZHIFCBOSAEOKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC=C(C1=CC(=CC=C1)OC)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide can be outlined in the following steps:

  • Starting Materials : The synthesis typically begins with 3-methoxybenzaldehyde and appropriate acetamides.

  • Formation of Chalcone : The initial step often involves the formation of a chalcone through a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and an appropriate ketone or aldehyde.

    $$
    \text{3-Methoxybenzaldehyde} + \text{Ketone} \rightarrow \text{Chalcone}
    $$

  • Amination : The chalcone is then subjected to amination with an acetamide derivative, facilitating the formation of the desired product.

    $$
    \text{Chalcone} + \text{Acetamide} \rightarrow this compound
    $$

Example Synthesis

A specific example of synthesizing a related compound illustrates the process:

  • A mixture of chalcone and N-(4-methoxyphenyl)-2-chloroacetamide is stirred in acetone with potassium carbonate as a base. After refluxing for several hours, the product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.
Step Reaction Conditions Yield
1 Chalcone formation Stir at room temperature -
2 Amination with acetamide Reflux in acetone 61%

The synthesized this compound can be characterized using various spectroscopic techniques:

The preparation of this compound involves strategic synthetic pathways that utilize condensation and coupling reactions to achieve the desired structure. Characterization through various spectroscopic methods ensures the integrity and purity of the synthesized compound. Future research may explore its biological activities further, potentially leading to applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is primarily studied for its potential as a pharmacophore in drug design. Its anti-inflammatory and analgesic properties make it a candidate for the development of new therapeutic agents targeting pain and inflammation. Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

  • Anti-inflammatory Studies : In vitro assays have demonstrated that this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Analgesic Activity : Animal models have shown significant pain relief when treated with this compound, suggesting its potential utility in pain management therapies.

Materials Science

Synthesis of Advanced Materials
The compound has been explored for its role in synthesizing advanced materials, including polymers and nanocomposites. Its unique chemical properties allow it to serve as a building block for creating materials with specific functionalities.

Applications in Coatings
Research indicates that this compound can be used to develop coatings with enhanced durability and resistance to environmental factors.

Biological Studies

Cellular Assays
this compound is utilized in various biological assays to investigate its effects on cellular processes. Studies have focused on its interaction with specific molecular targets involved in inflammatory pathways.

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications beyond inflammation, including its effects on metabolic pathways and enzyme interactions. This research could lead to the discovery of new therapeutic targets in treating various diseases.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is being examined for its use as an intermediate in organic synthesis. Its versatility makes it suitable for producing specialty chemicals used across different industries.

Summary of Applications

Application AreaDescription
Medicinal ChemistryAnti-inflammatory and analgesic properties; potential drug design applications
Materials ScienceSynthesis of polymers and nanocomposites; development of durable coatings
Biological StudiesInvestigating cellular processes; potential therapeutic applications
Industrial ApplicationsProduction of specialty chemicals; intermediate in organic synthesis

Mechanism of Action

The mechanism of action of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Table 1: Structural Features of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide and Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
This compound Bis(3-methoxyphenyl)propenyl backbone, acetamide terminus C₁₉H₂₁NO₃ 311.38*
N-(3-Methoxyphenyl)acetamide (Phenacetamide) Single 3-methoxyphenyl group, simple acetamide C₉H₁₁NO₂ 165.19
AMC3 (Compound 2a) 3-Methoxyphenyl-linked pyridinone core, bromophenyl substituent C₂₃H₂₀BrN₃O₃ 490.33
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) Rhodanine-3-acetic acid scaffold, benzylidene and 3-methoxyphenyl groups C₁₉H₁₆N₂O₃S₂ 400.47
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core, trifluoromethyl and 3-methoxyphenyl substituents C₁₇H₁₄F₃N₂O₂S 385.36
2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Triazole ring linked to acetamide, 3-methoxyphenyl group C₁₁H₁₂N₄O₂ 246.24

*Calculated based on molecular formula.

Table 3: Reported Bioactivities of Structural Analogues

Compound Name Biological Activity Mechanism/Application Reference
Phenacetamide Analgesic and antipyretic effects Clinically tested for pain/fever
AMC3 (Compound 2a) FPR (Formyl Peptide Receptor) modulation Anti-inflammatory, pain-killer potential
Rhodanine Derivative (I30) Anticancer activity against tumor cell lines Inhibition of kinase pathways
2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Acetylcholinesterase (AChE) inhibition Potential for Alzheimer’s therapy
UCM765 MT2 receptor partial agonism Sleep induction, anxiolytic effects

Physicochemical Properties

  • Solubility: Methoxy groups may reduce aqueous solubility, a limitation addressed in analogues like UCM765 via ethylamino bridges .
  • Stability : Conjugated enamine systems (as in the target compound) could confer metabolic stability, similar to benzothiazole derivatives .

Biological Activity

N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
CAS Number 920317-82-4
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name N-[3,3-bis(3-methoxyphenyl)prop-2-enyl]acetamide
LogP 4.11190

This compound contains two methoxyphenyl groups attached to a prop-2-en-1-yl chain, which may confer distinct biological activities compared to other similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins . This mechanism is crucial for its potential use in treating inflammatory conditions.
  • Antimicrobial Properties : Studies indicate that derivatives of chalcones, including compounds similar to this compound, exhibit antimicrobial activity against various pathogens. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival .

Antioxidant Activity

Research has demonstrated that compounds structurally related to this compound possess notable antioxidant properties. For instance, DPPH radical scavenging assays have shown significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects on human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values indicate a promising level of cytotoxicity that warrants further investigation .

Case Studies

Several case studies highlight the biological efficacy of this compound and its analogs:

  • Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Staphylococcus epidermidis, revealing significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL .
  • Cytotoxicity Profiles : In another study focusing on anticancer properties, the compound's analogs demonstrated IC50 values against MCF7 cells (breast cancer) and HEP2 cells (laryngeal cancer), indicating their potential as therapeutic agents in oncology .

Q & A

Q. How is this compound applied in bioorthogonal click chemistry?

  • The enamine moiety reacts with azide-functionalized peptides (e.g., Tyr³-octreotate) via strain-promoted alkyne-azide cycloaddition (SPAAC). Yields >95% are achieved under physiological conditions (pH 7.4, 37°C), enabling radiopharmaceutical labeling (e.g., ⁶⁸Ga-DOTA conjugates) .

Q. How does molecular geometry from crystallography inform biological interactions?

  • Hydrogen bonding (e.g., N-H···O=C) and π-π stacking (between methoxyphenyl rings) predict binding affinities to targets like kinase enzymes. Solvent-accessible surface area (SASA) calculations guide solubility optimization .

Q. What computational approaches predict metabolic stability?

  • Molecular dynamics (MD) simulations in implicit solvent models (e.g., GB/SA) estimate hydrolysis rates of the acetamide group. CYP450 metabolism is modeled using docking software (AutoDock Vina) and pharmacophore alignment with known substrates .

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